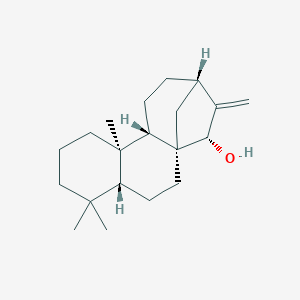

Kaur-16-en-15-ol

Description

Properties

CAS No. |

14696-30-1 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(1R,4R,9R,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-ol |

InChI |

InChI=1S/C20H32O/c1-13-14-6-7-16-19(4)10-5-9-18(2,3)15(19)8-11-20(16,12-14)17(13)21/h14-17,21H,1,5-12H2,2-4H3/t14-,15+,16-,17-,19+,20+/m0/s1 |

InChI Key |

TTZNRSPWNBMTAF-GKQOSVPQSA-N |

SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4O)C)C |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4O)C)C |

Synonyms |

ent-kaur-16-en-15 beta-ol kaur-16-en-15-ol kaurenol |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Chemosystematics of Kaur 16 En 15 Ol

Identification and Distribution in Plant Sources

Kaur-16-en-15-ol and its kaurane (B74193) diterpenoid relatives are not ubiquitous in the plant kingdom but are found in specific botanical taxa. Their presence is often characteristic of certain plant families and genera, making them useful markers for chemosystematic studies.

Occurrence in Specific Botanical Taxa

The distribution of this compound and related kaurane diterpenoids has been documented in several plant families, including Asteraceae, Lamiaceae, and Annonaceae.

Espeletia grandiflora and other Espeletia species : The genus Espeletia, belonging to the Asteraceae family, is a notable source of kaurane diterpenoids. Research has identified several of these compounds in the resin of Espeletia grandiflora. Among them is ent-15-oxo-kaur-16-en-19-oic acid, a derivative that can be obtained from grandiflorolic acid, first isolated from this plant. nih.gov The presence of various kaurane diterpenes, including kaurenoic acid, has been confirmed in the leaves of 18 species of Espeletiinae, with Espeletia semiglobulata showing a high yield. researchgate.net

Stachys species : The genus Stachys (family Lamiaceae) is known to produce a variety of diterpenoids. While specific isolation of this compound is not extensively documented in readily available literature, the genus is recognized for synthesizing other diterpenes, which suggests the potential for finding kaurane-type structures within this taxon. Further phytochemical investigations are needed to confirm the presence and abundance of this compound in Stachys species.

Helianthus annuus : The common sunflower, Helianthus annuus (Asteraceae), is a well-known source of kaurane diterpenoids, particularly ent-kaur-16-en-19-oic acid (kaurenoic acid). researchgate.net This compound is structurally very similar to this compound, differing in the functional group at the C-19 position. The waste from sunflower processing is considered a rich and accessible source of these diterpenoids. researchgate.net

Annonaceae family : The Annonaceae family is a rich source of diverse bioactive compounds, including a significant number of ent-kaurane diterpenoids. frontiersin.org While the specific compound this compound is not the most commonly reported, numerous related structures have been isolated from various genera within this family, such as Annona and Xylopia. researchgate.netfrontiersin.org For instance, ent-kaur-16-en-19-oic acid has been isolated from the leaves and bark of Annona glabra. nih.gov The presence of these compounds underscores the chemosystematic importance of kaurane diterpenoids within the Annonaceae.

Table 1: Occurrence of this compound and Related Kaurane Diterpenoids in a Selection of Plant Taxa

| Plant Taxon | Family | Reported Kaurane Diterpenoids |

|---|---|---|

| Espeletia grandiflora | Asteraceae | ent-15-oxo-kaur-16-en-19-oic acid, grandiflorolic acid nih.gov |

| Helianthus annuus | Asteraceae | ent-kaur-16-en-19-oic acid researchgate.net |

| Annona glabra | Annonaceae | ent-kaur-16-en-19-oic acid nih.gov |

| Espeletia semiglobulata | Asteraceae | Kaurenoic acid researchgate.net |

Presence as a Constituent of Essential Oils

Kaurane diterpenoids, due to their volatility, can also be found as constituents of essential oils, although they are generally less common than monoterpenes and sesquiterpenes. The essential oil of Microstrobos fitzgeraldii has been reported to contain kaur-16-ene. thegoodscentscompany.com The presence of these diterpenoids in essential oils is significant for understanding the chemical profile and potential applications of these oils. The composition of essential oils can be influenced by factors such as the plant part used for extraction, geographical location, and extraction method.

Advanced Isolation Methodologies for Kaurane Diterpenoids

The isolation of this compound and other kaurane diterpenoids from complex plant matrices requires a combination of extraction and chromatographic techniques. The choice of methodology depends on the polarity of the target compound and the nature of the plant material.

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for the separation and purification of kaurane diterpenoids from plant extracts.

Column Chromatography : This is a fundamental technique for the initial fractionation of crude extracts. Silica gel is a commonly used stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate, methanol) is employed to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, reversed-phase HPLC is frequently used. nih.gov This technique offers high resolution and sensitivity. A common setup involves a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Thin-Layer Chromatography (TLC) : TLC is often used for the rapid monitoring of fractions from column chromatography and for optimizing separation conditions for HPLC.

Extraction Protocols from Plant Biomass

The initial step in isolating kaurane diterpenoids is the extraction from the plant biomass.

Solvent Extraction : The choice of solvent is critical and is based on the polarity of the target diterpenoids. Non-polar solvents like hexane or dichloromethane (B109758) are often used to extract less polar diterpenes, while more polar solvents like ethanol (B145695) or methanol are used for more functionalized kauranes. A common procedure involves the sequential extraction of the dried and ground plant material with solvents of increasing polarity.

Ultrasound-Assisted Extraction : To enhance the efficiency of extraction, ultrasound can be employed. This technique uses sound waves to disrupt the plant cell walls, facilitating the release of secondary metabolites into the solvent. google.com

Supercritical Fluid Extraction (SFE) : SFE, typically using carbon dioxide, is a green and efficient alternative to conventional solvent extraction. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Table 2: Summary of Extraction and Chromatographic Techniques for Kaurane Diterpenoids

| Technique | Description | Application in Kaurane Diterpenoid Isolation |

|---|---|---|

| Solvent Extraction | Use of organic solvents to dissolve target compounds from plant material. | Initial extraction from dried and ground plant biomass using solvents like hexane, ethanol, or methanol. |

| Ultrasound-Assisted Extraction | Application of ultrasonic waves to enhance extraction efficiency. google.com | Improved extraction yields and reduced extraction times. google.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Fractionation of crude extracts to isolate groups of compounds with similar polarities. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure. nih.gov | Final purification and quantification of individual kaurane diterpenoids. nih.gov |

Biosynthesis of Kaurane Diterpenoids and Putative Pathways for Kaur 16 En 15 Ol

Enzymatic Catalysis in Diterpene Biosynthesis

The initial steps in the biosynthesis of kaurane (B74193) diterpenoids are defined by the catalytic action of diterpene synthases (diTPSs), which transform the linear precursor, GGPP, into the foundational carbocyclic structure of the kaurane family. This process is a hallmark of terpenoid biosynthesis, showcasing the power of enzymatic control in constructing complex molecular architectures.

The formation of the kaurane skeleton is a two-step cyclization process catalyzed by two distinct types of diterpene synthases. cabidigitallibrary.org

Class II Diterpene Synthase: The first step is initiated by a Class II diTPS, specifically ent-copalyl diphosphate (B83284) synthase (CPS). This enzyme protonates the terminal olefin of the acyclic precursor, GGPP, triggering a cascade of cyclizations to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govrsc.org This reaction establishes the initial stereochemistry of the kaurane scaffold.

Class I Diterpene Synthase: The second step is catalyzed by a Class I diTPS, ent-kaurene (B36324) synthase (KS). nih.govrsc.org This enzyme facilitates the ionization of the diphosphate group from ent-CPP, leading to further intramolecular cyclization and rearrangement reactions. nih.gov This intricate process results in the formation of the characteristic tetracyclic kaurane ring system, yielding the pivotal intermediate, ent-kaurene. nih.govrsc.org In some organisms, a bifunctional diTPS can perform both of these steps. thegoodscentscompany.com

| Enzyme | Class | Substrate | Product | Function |

|---|---|---|---|---|

| ent-copalyl diphosphate synthase (CPS) | Class II | Geranylgeranyl pyrophosphate (GGPP) | ent-copalyl diphosphate (ent-CPP) | Initiates cyclization to form the bicyclic intermediate. nih.govrsc.org |

| ent-kaurene synthase (KS) | Class I | ent-copalyl diphosphate (ent-CPP) | ent-kaurene | Catalyzes further cyclization to form the tetracyclic kaurane skeleton. nih.govrsc.org |

The biosynthetic journey from the simple linear precursor to the complex tetracyclic kaurane structure involves several crucial intermediates.

Geranylgeranyl pyrophosphate (GGPP): As the universal precursor for all diterpenoids, GGPP is the starting point for kaurane biosynthesis. nih.govrsc.org It is synthesized through the mevalonate (B85504) or the methylerythritol phosphate (B84403) (MEP) pathway.

ent-copalyl diphosphate (ent-CPP): This bicyclic diphosphate is the product of the first cyclization step catalyzed by CPS. It serves as the direct substrate for the second cyclization reaction. nih.govrsc.org

ent-kaurene: This is the first committed intermediate in the biosynthesis of the vast majority of kaurane diterpenoids. nih.govrsc.org It is a tetracyclic hydrocarbon that serves as the scaffold for subsequent functionalization reactions that lead to the immense structural diversity observed in this family of compounds. ent-kaurene is also a key intermediate in the biosynthesis of gibberellin plant hormones. nih.gov

Post-Cyclization Modifications and Functionalization

Following the formation of the ent-kaurene skeleton, a variety of enzymes introduce functional groups, leading to a vast array of kaurane diterpenoids. These post-cyclization modifications are critical for the biological activities of these molecules. The biosynthesis of Kaur-16-en-15-ol is believed to occur through such a modification of the ent-kaurene scaffold.

Hydroxylation is a common and crucial modification in the biosynthesis of kaurane diterpenoids, often representing the initial step in a cascade of oxidative transformations. mdpi.com These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes capable of regio- and stereoselectively introducing hydroxyl groups into complex molecules. nih.govmdpi.com

The putative pathway to this compound involves the direct hydroxylation of the ent-kaurene skeleton at the C-15 position. While the specific enzyme responsible for this transformation has not been definitively identified, the existence of numerous kaurane diterpenoids with oxygenation at or near the C-15 position, such as ent-15-oxo-kaur-16-ene and ent-3β,15α-dihydroxy-kaur-16-ene, strongly supports this hypothesis. mdpi.com Furthermore, a cytochrome P450 from Tripterygium wilfordii, designated CYP81AM1, has been shown to catalyze the C-15 hydroxylation of dehydroabietic acid, a structurally related diterpenoid. nih.govresearchgate.net This finding lends credence to the hypothesis that a homologous CYP enzyme is responsible for the C-15 hydroxylation of ent-kaurene to yield this compound.

Subsequent oxidation of the hydroxyl group can lead to the formation of ketones, such as ent-kaur-16-en-15-one. These oxidative modifications significantly increase the structural and functional diversity of kaurane diterpenoids. nih.gov

| Substrate | Putative Enzyme Class | Reaction | Product |

|---|---|---|---|

| ent-kaurene | Cytochrome P450 Monooxygenase | Hydroxylation at C-15 | This compound |

Beyond simple oxidation, the kaurane skeleton can undergo extensive enzymatic rearrangements, leading to the formation of other related diterpenoid families. nih.govrsc.org These rearrangements are often triggered by the initial oxidation of the kaurane scaffold and can involve complex carbocationic intermediates. For instance, the oxidative rearrangement of the kaurane skeleton is a key step in the biosynthesis of gibberellins, where the six-membered B-ring contracts to a five-membered ring. mdpi.com Such skeletal rearrangements, combined with various functionalization reactions, contribute significantly to the vast structural diversity and wide range of biological activities associated with kaurane-derived natural products. mdpi.comresearchgate.net

Chemical Synthesis, Semisynthesis, and Biotransformation of Kaur 16 En 15 Ol and Its Analogs

Total Synthesis Strategies for the Kaurane (B74193) Diterpenoid Scaffold

The construction of the kaurane diterpenoid skeleton, with its characteristic tetracyclic framework, presents a substantial challenge in organic synthesis. Researchers have devised a variety of sophisticated strategies to assemble this complex structure, often drawing inspiration from natural biosynthetic pathways.

Convergent and Stereoselective Approaches

Convergent synthetic methodologies are highly valued for their efficiency in constructing complex molecules by joining pre-formed molecular fragments. The total synthesis of kaurane diterpenoids has seen the successful application of convergent strategies. For example, the synthesis of principinol D, a rearranged kaurane diterpenoid, utilized a convergent fragment coupling approach, assembling the central seven-membered ring at a late stage. This strategy involved the preparation of a bicyclo[3.2.1]octane fragment via nickel-catalyzed α-vinylation. Similarly, a convergent route towards highly oxygenated ent-kaurane diterpenoids, such as Lungshengenin D and 1α,6α-diacetoxy-ent-kaura-9(11),16-dien-12,15-dione, employed Hoppe's homoaldol reaction followed by a Lewis acid-mediated intramolecular Mukaiyama–Michael-type reaction to construct the tetracyclic core.

Stereoselectivity is paramount in the synthesis of these natural products due to their numerous stereocenters. Synthetic strategies frequently incorporate stereoselective reactions, including Diels-Alder reactions, radical cascade cyclizations, and stereoselective Nazarov cyclizations, to establish the correct stereochemistry. The construction of the bicyclo[3.2.1]octane moiety, a common feature of the kaurane skeleton, has also been a focus of stereoselective synthetic endeavors. Furthermore, inverse electron demand hetero-Diels-Alder reactions have been utilized to functionalize the ent-kaurane scaffold, leading to dihydropyran-fused diterpenoids with controlled regio- and stereoselectivity.

Bioinspired Synthetic Routes

Bioinspired or biomimetic synthetic routes leverage insights from the natural biosynthesis of kaurane diterpenoids to design efficient synthetic pathways. These approaches often mimic key cyclization or rearrangement steps observed in biological processes. A notable example is the retro-biomimetic one-step synthesis of atisanic and beyeranic diterpenoids from ent-kaurenoic acid, a readily available kaurane precursor. Treatment of ent-kaurenoic acid with superacid yielded ent-beyer-15-en-19-oic and ent-atis-16-en-19-oic acids, demonstrating a direct transformation inspired by proposed biosynthetic pathways.

Bioinspired strategies have also been applied to the synthesis of other complex diterpenoid families, such as grayanotoxins and rhodomollacetals, employing similar principles of imitating biosynthetic cascades. The formal synthesis of the antibiotic platensimycin, starting from natural ent-kaurenoic acids, also utilized a biomimetic approach, incorporating A-ring degradation and long-distance functionalization strategies. These bioinspired routes underscore the value of understanding biosynthetic mechanisms for designing elegant and efficient synthetic methodologies for complex natural products.

Semisynthetic Derivatization of Kaurane Diterpenoids

The rich structural diversity and biological relevance of kaurane diterpenoids make them attractive targets for semisynthetic modifications. Starting from abundant natural sources such as kaurenoic acid or steviol (B1681142), chemists can introduce new functional groups or alter existing ones to explore structure-activity relationships and potentially enhance biological efficacy.

Regioselective and Stereoselective Functional Group Transformations at the Kaurane Core (e.g., C-15, C-16, C-19 positions)

The kaurane skeleton offers several positions amenable to regioselective and stereoselective functionalization. Common sites of modification include the C-19 methyl group, the C15–C16 double bond, and various positions on the ring systems.

C-19 Position: The methyl group at C-19 is frequently oxidized to a carboxylic acid or ester, a characteristic feature found in many naturally occurring kauranes, particularly from genera like Aspilia. Kaurenoic acid itself possesses a C-19 carboxyl group. Semisynthetic efforts have also involved transforming this C-19 carboxyl group into amine or amide functionalities.

C-15 and C-16 Positions: The C15–C16 double bond is a site of reactivity. Epoxidation of this double bond has been achieved. Functionalization at C-15 has been observed through oxidation of adjacent methylene (B1212753) groups, such as the C-15 methylene in the context of SeO2 oxidation.

Other Positions: Oxidations have been performed at various other positions, including C-2, C-7, C-11, C-12, and C-15. Biocatalytic methods, particularly using P450 enzymes and Fe/αKG-dependent dioxygenases, have proven highly effective for achieving regioselective and stereoselective hydroxylations at specific sites, including C-11, C-15, and C-16.

Esterification and Oxidation Reactions

Esterification and oxidation reactions are fundamental tools in the semisynthetic modification of kaurane diterpenoids.

Esterification: The carboxylic acid group, typically located at C-19, is readily esterified. Common methods include reaction with diazomethane (B1218177) or alkyl halides in the presence of a base. Enzymatic catalysis, using lipases and esterases, has also been employed for regioselective esterification of hydroxyl groups or the carboxyl group, offering mild reaction conditions and high selectivity.

Oxidation: Oxidation reactions are widely used to introduce oxygen-containing functional groups. This can involve the oxidation of methyl groups to carboxylic acids, the oxidation of methylene groups, or the oxidation of existing hydroxyl groups. Reagents like pyridinium (B92312) dichromate (PDC) and selenium dioxide (SeO2) have been utilized for various oxidation transformations. Biocatalytic oxidations are particularly valuable for achieving site-specific hydroxylations that are challenging via traditional chemical routes.

Microbial and Enzymatic Biotransformations for Structural Diversification

Microbial and enzymatic biotransformations offer powerful strategies for the structural diversification of kaurane diterpenoids, particularly for introducing oxygen functionalities at unactivated carbon positions that are difficult to access through traditional chemical synthesis. These methods are invaluable for generating libraries of derivatives with potentially enhanced biological activities.

Fungal biotransformations, especially those employing species from the Gibberella fujikuroi complex (including various Fusarium species), have been extensively studied for their ability to modify the kaurane skeleton. These microorganisms possess sophisticated enzymatic machinery, primarily cytochrome P450 monooxygenases and Fe/αKG-dependent dioxygenases, capable of performing highly regioselective and stereoselective hydroxylations.

Key positions on the kaurane diterpenoid scaffold that have been successfully hydroxylated through biotransformation include:

Ring A: C-2, C-3, C-6

Ring B: C-7, C-11

Ring C: C-12

Ring D: C-15, C-16, C-17

For instance, Fusarium proliferatum has demonstrated the ability to selectively hydroxylate the C-2 position of ent-kaurane diterpenoids. Hydroxylation at C-7 and C-11 is frequently observed, often with specific stereochemical outcomes (e.g., axial or equatorial orientation). Transformations at C-15 and C-16 have also been reported, including hydroxylation and epoxidation.

Beyond hydroxylation, fungal biotransformations can also mediate other structural modifications such as ring rearrangements (leading to gibberellane or beyerane (B1241032) skeletons), lactone formation, epoxidation, glycosylation, and alkene hydrogenation. The use of engineered enzymes, such as P450BM3 variants and specific αKGDs like PtmO6, has further expanded the scope of biocatalytic functionalization, enabling highly selective oxidations on complex diterpene scaffolds. These biotransformed products often exhibit increased polarity and modified biological activities compared to their parent compounds, making biotransformation a crucial tool for the structural diversification and drug discovery efforts related to kaurane diterpenoids.

Compound List:

Kaur-16-en-15-ol

Principinol D

Lungshengenin D

1α,6α-Diacetoxy-ent-kaura-9(11),16-dien-12,15-dione

Ent-kaurenoic acid

Ent-beyer-15-en-19-oic acid

Ent-atis-16-en-19-oic acid

Platensimycin

Sculponin U

(+)-Maoecrystal V

(-)-Oridonin

Cafestol

Kahweol

Steviol

Isosteviol

Longirabdiol

Longirabdolactone

Effusin

Pharicin A

Pharicin B

7-O-acetylpseurata C

Pseurata C

Agallochaols K-P

Agallochaol Q

(-)-Macrocalyxoformins A and B

(-)-Ludongnin C

Annomosin A

Acutifloric acid

Frutoic acid

Ent-15α-hydroxy-kaur-16-en-19-oic acid

Ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid

16α,17-Epoxy-ent-kaurane-19-oic acid

7β,17-Dihydroxy-ent-kaur-15-en-19-oic acid

Ent-kaur-16-en-19-oic acid

Ent-17-hydroxykauran-19-oate

Ent-kaur-9(11)-en-19-oic acid

Ent-kauranol

Ent-steviol

Terpentetriene

Gibberellins

Fungal Hydroxylation Patterns and Mechanisms

Fungi, particularly filamentous fungi, are renowned for their ability to perform a wide array of biotransformations on complex natural products like diterpenoids. These microorganisms possess sophisticated enzymatic systems, notably cytochrome P450 monooxygenases (CYPs), which enable regioselective and stereoselective hydroxylation of various positions on the kaurane skeleton. mdpi.comnih.govmdpi.com

Gibberella fujikuroi : This fungus is extensively studied for its capacity to hydroxylate kaurane diterpenoids. It is known to introduce hydroxyl groups at multiple positions, including C-7, C-11, C-6, C-13, C-3, and C-9, often with high regioselectivity and stereoselectivity. mdpi.comresearchgate.netacs.orgnih.govnih.gov For instance, G. fujikuroi has been shown to hydroxylate kaurane diterpenes at C-7β and C-11α, and can also catalyze vicinal dihydroxylations. mdpi.comresearchgate.netnih.gov In some cases, the presence of specific functional groups, such as a 3-oxo group, can influence the hydroxylation pattern, potentially inhibiting oxidation at C-19 while directing it to other sites like C-11β. acs.orgnih.govresearchgate.net

Aspergillus niger : This fungal species is also recognized for its biotransformation capabilities, including the hydroxylation of kaurane diterpenoids. A. niger has been reported to introduce hydroxyl groups at positions C-7, C-11, C-3, and even at the less conventional C-1 position. researchgate.netnih.gov For example, the biotransformation of kaurenoic acid by A. niger has yielded derivatives hydroxylated at C-7α and C-11β, as well as at C-1β. researchgate.net

Rhizopus nigricans : R. nigricans is another fungus employed in the biotransformation of kaurane diterpenoids. It has demonstrated the ability to hydroxylate various positions, including C-3α, C-7α, C-7β, and C-13. researchgate.netresearchgate.netdntb.gov.ua Studies have shown that R. nigricans can metabolize kaurane skeletons, leading to hydroxylated products, and in some instances, epoxidation of double bonds. researchgate.netdntb.gov.ua

Table 1: Fungal Hydroxylation of Kaurane Diterpenoids

| Fungal Species | Substrate Class (General) | Key Hydroxylation Positions Observed | References |

| Gibberella fujikuroi | Kaurane diterpenoids | C-7, C-11, C-6, C-13, C-3, C-9 | mdpi.comresearchgate.netacs.orgnih.govnih.govresearchgate.net |

| Aspergillus niger | Kaurane diterpenoids | C-7, C-11, C-3, C-1 | researchgate.netnih.gov |

| Rhizopus nigricans | Kaurane diterpenoids | C-3α, C-7α, C-7β, C-13 | researchgate.netresearchgate.netdntb.gov.ua |

| Fusarium proliferatum | Kaurane diterpenoids | C-2α | mdpi.comnih.govtandfonline.com |

| Cunninghamella blakesleeana | Kaurane diterpenoids | C-7β | mdpi.comnih.gov |

Biocatalytic Approaches for Introducing Specific Oxygenations

Beyond whole-cell biotransformations, specific enzymes or engineered biocatalysts are increasingly utilized for precise oxygenation of diterpenoid scaffolds. These approaches leverage the inherent selectivity of enzymes to introduce hydroxyl groups at desired positions, which is often difficult to achieve through traditional chemical synthesis. thieme-connect.commdpi.com

Cytochrome P450 Monooxygenases (CYPs) : CYPs are a superfamily of heme-containing enzymes that catalyze the insertion of an oxygen atom into C-H bonds, leading to hydroxylation, epoxidation, and other oxidative modifications. mdpi.comacs.orgresearchgate.net Engineered variants of CYPs, such as P450 BM3 from Bacillus megaterium, have been developed to achieve high regioselectivity and stereoselectivity in the hydroxylation of complex molecules, including diterpenes. thieme-connect.comacs.orgrochester.edufrontiersin.org These engineered enzymes can be tailored through directed evolution to target specific positions on the kaurane skeleton, providing synthetic handles for further chemical modifications. thieme-connect.comrochester.edu

Non-heme Iron-Dependent Hydroxylases : These enzymes, often α-ketoglutarate-dependent hydroxylases, are also significant biocatalysts for introducing oxygen into natural products, including terpenoids. They play crucial roles in microbial secondary metabolism and can catalyze hydroxylation, cyclization, and desaturation reactions. mdpi.com

Other Oxidative Enzymes : Flavin-dependent monooxygenases (FMOs) and copper-dependent monooxygenases are other classes of enzymes that contribute to the diversification of natural product frameworks through hydroxylation. mdpi.com

Table 2: Biocatalytic Enzymes and Their Oxygenation Capabilities on Diterpenoids

| Enzyme Class / Specific Enzyme | Substrate Class (General) | Key Oxygenation Capabilities | References |

| Cytochrome P450s (CYPs) | Diterpenoids, Kauranes | Regio- and stereoselective hydroxylation, epoxidation | thieme-connect.commdpi.comacs.orgresearchgate.netrochester.edufrontiersin.org |

| P450 BM3 variants | Diterpenoids, Kauranes | Highly selective hydroxylation at specific C-H bonds | thieme-connect.comacs.orgrochester.edufrontiersin.org |

| Non-heme iron-dependent hydroxylases | Terpenoids, Natural Products | Hydroxylation, cyclization, desaturation | mdpi.com |

| Flavin-dependent Monooxygenases (FMOs) | Natural Products | Hydroxylation | mdpi.com |

Induced Structural Rearrangements via Biotransformation

In addition to hydroxylation, microbial biotransformations can also induce significant structural rearrangements of diterpenoid skeletons. These rearrangements often involve changes in ring systems or the migration of atoms, leading to novel chemical scaffolds that are challenging to access synthetically. mdpi.comnih.gov

Ring Contraction/Expansion : Fungi like Gibberella fujikuroi can catalyze reactions that lead to skeletal rearrangements. For example, certain kaurane diterpenoids can undergo transformations involving ring B contraction, potentially due to the extrusion of carbon atoms, leading to the formation of gibberellin-like structures. mdpi.com Biotransformation of trachyloban-19-oic acid by Syncephalastrum racemosum has yielded a kaurane hydroxylated diterpene, suggesting a backbone rearrangement occurred. mdpi.com Similarly, biotransformation of ent-trachyloban type diterpenes by Rhizopus stolonifer has yielded ent-kaurene type diterpenes, likely resulting from a backbone rearrangement. mdpi.comnih.gov

Hydroxylation-Initiated Rearrangements : In some cases, the introduction of a hydroxyl group can prime the molecule for subsequent rearrangement reactions, catalyzed by the same or different enzymatic systems. thieme-connect.com The presence of specific functional groups or the stereochemistry of hydroxylations can influence the propensity for skeletal rearrangements. acs.orgnih.gov

Table 3: Examples of Structural Rearrangements Induced by Biotransformation

| Starting Material Class | Biotransforming Organism / Enzyme | Observed Rearrangement Type | Resulting Scaffold Type (Example) | References |

| Trachyloban diterpenes | Syncephalastrum racemosum | Backbone rearrangement | Kaurane diterpenes | mdpi.com |

| Trachyloban diterpenes | Rhizopus stolonifer | Backbone rearrangement | Kaurane diterpenes | mdpi.comnih.gov |

| Kaurane diterpenoids | Gibberella fujikuroi | Ring B contraction (e.g., extrusion of C-7) | Gibberellin-like structures | mdpi.com |

| Kaurane diterpenoids | Various Fungi | General skeletal modifications, including rearrangements | Diverse diterpenoid scaffolds | nih.gov |

These biotransformation strategies, leveraging the catalytic power of fungi and isolated enzymes, are crucial for accessing diverse and functionalized kaurane diterpenoids, including potential analogs of this compound, which can be valuable for exploring their biological activities and developing new therapeutic agents.

Compound List:

this compound

Kaurenoic acid

Gibberellins

Steviol

Steviol 16α,17-epoxide

Stevioside

Oridonin

Tiamulin

Andrographolide

Ingenol-3-angelate

ent-15α-hydroxy-kaur-16-en-19-oic acid

ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid

ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid

ent-7α,11β-dihydroxykaur-16-en-19-oic acid

ent-3β,15α-dihydroxy-kaur-16-ene

ent-3β,7β,11α-trihydroxy-15-oxo-kaur-16-ene

ent-15β-hydroxy-3-oxo-ent-kaur-16-ene

ent-11β,15β-dihydroxy-3-oxo-ent-kaur-16-ene

ent-7β,11β,15β-trihydroxy-3-oxo-ent-kaur-16-ene

ent-7α,11β-dihydroxy-3,15-dioxo-ent-kaurane

ent-7α,11β,15β-trihydroxy-3-oxo-ent-kaur-16-ene

ent-15β-hydroxy-ent-kaur-2,16-diene

ent-7α,11β-dihydroxy-15-oxo-ent-kaur-2-ene

ent-7α,11β,15β-trihydroxy-ent-kaur-2,16-diene

ent-7β,15β-dihydroxy-ent-kaur-2,16-dien-19,6-olide

ent-1β,7β,15β-trihydroxy-ent-kaur-2,16-dien-19-oic acid

ent-7α,11β,16α-trihydroxy-15-oxo-ent-kaur-2-ene

ent-7α,15β,17-trihydroxy-11β,16β-epoxy-ent-kaur-2-ene

Trachyloban-19-oic acid

ent-18,19-dihydroxytrachylobane

ent-11β,18,19-trihydroxytrachylobane

ent-16α,18,19-trihydroxykaur-11-ene

ent-18,19-dihydroxy-16α-methoxykaur-11-ene

Sclareolide

3α,6β-dihydroxysclareolide

Imbricatolic acid

1α-hydroxyimbricatolic acid

15-hydroxy-8,17-epoxylabdan-19-oic acid

Mycophenolic acid

3-hydroxy-mycophenolic acid

Artemisinin

Parthenolide

Testosterone

β-Cembrenediol

Abietic acid

Platensimycin (PTM)

Platencin (PTN)

3-OH phlorizin

Ursane-type triterpenoids

Oleanane-type triterpenoids

6β-hydroxy-α-amyrin

11β-hydroxy-ent-16-kaurene-15-one

ent-Kaur-16-en-18-oic acid, 15-oxo-

ent-Kaur-16-en-19-ol

ent-16-Kauren-19-ol

Kaur-16-en-18-ol

Kaurenol

ent-Kaurane diterpenoids

ent-Atisane diterpenoids

ent-Beyerane diterpenoids

ent-Trachylobane diterpenoids

ent-Gibberellane-type diterpenoids

15β-hydroxy-18(4→3)-abeo-ent-kaur-4(19),16-diene

3α,11β,15β-trihydroxy-18(4→3)-abeo-ent-kaur-4(19),16-diene

Advanced Analytical Methodologies for the Structural Elucidation of Kaur 16 En 15 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the connectivity and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For kaurane (B74193) diterpenoids, NMR is crucial for assigning stereochemistry.

¹H NMR Spectroscopy: Provides information on the number of protons, their chemical environment, and their coupling relationships. Chemical shifts of protons, particularly those near functional groups or in specific ring environments, offer initial clues about the structure.

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms present. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH₃, CH₂, CH, and quaternary carbons, aiding in skeleton mapping.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H scalar couplings, revealing which protons are adjacent through bonds, thus mapping out proton spin systems and connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds, crucial for connecting different fragments of the molecule and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are spatially close to each other, even if not directly bonded. This technique is vital for determining relative stereochemistry and conformational preferences within the rigid kaurane framework. For instance, NOE correlations between specific protons can indicate the orientation (axial/equatorial or α/β) of substituents.

| NMR Technique | Primary Application in Kaurane Diterpenoid Elucidation |

| ¹H NMR | Identifying proton environments, chemical shifts, and coupling constants for connectivity and initial stereochemical hints. |

| ¹³C NMR | Determining the number and types of carbon atoms, including quaternary carbons and carbons bearing functional groups. |

| DEPT | Differentiating between CH₃, CH₂, CH, and quaternary carbons to aid in structural mapping. |

| COSY | Establishing ¹H-¹H connectivity through scalar coupling, mapping proton spin systems. |

| HSQC | Correlating directly bonded ¹H and ¹³C nuclei for precise atom-to-atom assignments. |

| HMBC | Identifying long-range ¹H-¹³C correlations (2-3 bonds) to connect molecular fragments and assign quaternary carbons. |

| NOESY | Determining spatial proximity of protons, essential for assigning relative stereochemistry and conformation. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which, when combined with isotopic abundance patterns, allows for the unambiguous determination of its elemental composition. For Kaur-16-en-15-ol, HRMS confirms its molecular formula.

The molecular formula for this compound is C₂₀H₃₂O. HRMS analysis provides an exact mass that matches this formula.

| Parameter | Value |

| Molecular Formula | C₂₀H₃₂O |

| Exact Mass | 288.245315640 Da |

| Average Mass | 288.468 g/mol |

X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. When a suitable single crystal can be obtained, X-ray diffraction analysis can unequivocally establish the three-dimensional arrangement of atoms in space. This technique relies on the anomalous scattering of X-rays by certain atoms (though less pronounced for light elements like carbon and oxygen) or the use of an internal chiral reference. The resulting crystal structure data includes parameters such as unit cell dimensions, space group, and atomic coordinates. The Flack parameter is a key metric derived from these data, indicating the confidence level in the determined absolute configuration. While specific X-ray crystallographic data for this compound was not detailed in the provided literature, this technique is routinely applied to kaurane diterpenoids to confirm their stereochemistry.

| Crystallographic Parameter | Significance in Absolute Configuration Determination |

| Crystal System | Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry elements (rotations, inversions, reflections) present in the crystal. Crucial for determining possible enantiomers or racemates. |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell, providing information about crystal packing and symmetry. |

| Atomic Coordinates | Precise three-dimensional positions of all atoms within the unit cell, forming the basis of the molecular model. |

| Flack Parameter | A dimensionless parameter indicating the enantiomeric purity and the correct assignment of absolute configuration. Values close to 0 or 1 indicate correct assignment. |

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS for volatile components)

Chromatographic-spectroscopic coupling techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for analyzing complex mixtures and identifying individual components. GC-MS is particularly useful for volatile or semi-volatile compounds.

In the context of diterpenoid analysis, GC-MS can be employed to:

Separate Components: Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the column.

Identify Compounds: Mass spectrometry provides a mass-to-charge ratio (m/z) for the molecular ion and fragment ions, creating a unique "fingerprint" for each compound. By comparing these spectra with libraries of known compounds, identification can be achieved. For kaurane diterpenoids, GC-MS can help in identifying known kauranes present in plant extracts or confirming the identity of isolated compounds if they are sufficiently volatile or can be derivatized.

Compound List

this compound

ent-Kaur-16-en-19-ol

ent-15α-Angeloyloxykaur-l6-en-3β-ol

ent-Kaur-16-ene-3b,15b-diol

ent-15α-hydroxy-kaur-16-en-19-oic acid

ent-kaur-16-en-19-oic acid (kaurenoic acid)

Mechanistic Investigations of Biological Activities of Kaurane Diterpenoids Relevant to Kaur 16 En 15 Ol

Elucidation of Antimicrobial Action Mechanisms

Kaurane (B74193) diterpenoids have demonstrated notable antimicrobial potential, acting through various mechanisms that disrupt microbial viability and function.

Interactions with Microbial Cellular Components (e.g., bacterial cell membrane disruption)

The efficacy of many terpenes, including kaurane diterpenoids, against bacteria is attributed to their ability to interact with and damage microbial cell membranes researchgate.net. These compounds can disrupt the integrity and permeability of the lipid bilayer, leading to the leakage of essential intracellular components such as ATP and nutrients, ultimately causing cell death researchgate.netnih.gov. This membrane-disruptive action is a primary mechanism by which these natural products exert their antibacterial effects researchgate.netnih.govrsc.org. Studies have shown that specific kaurane derivatives, such as those substituted at the carbon-15 (B1200482) position, exhibit significant antibacterial activity nih.gov. Kaurenoic acid, a related diterpene, has also been reported to possess antibacterial activity against Gram-positive bacteria wikipedia.org. The disruption of bacterial membranes can involve pore formation or a detergent-like effect, compromising cellular homeostasis researchgate.netnih.gov.

Inhibition of Microbial Growth and Virulence Factors

Beyond direct membrane damage, kaurane diterpenoids can inhibit microbial growth through multiple pathways. Their activity spectrum includes the suppression of virulence factors, interference with essential enzymes, inhibition of toxin production, and disruption of biofilm formation researchgate.netnih.govdntb.gov.ua. Biofilms, which confer resistance to antimicrobial agents and host immune responses, are particularly susceptible to compounds that interfere with their development and quorum sensing mechanisms nih.govdntb.gov.ua. Research has indicated that diterpenes can inhibit the growth of microorganisms responsible for dental caries researchgate.net. Furthermore, specific kaurenic acid derivatives have shown both antibacterial and antifungal activities nih.gov.

Pathways of Antiproliferative and Apoptotic Induction

Kaurane diterpenoids have emerged as promising agents in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis, often by modulating critical cellular pathways.

Cell Cycle Modulation and Arrest Mechanisms (e.g., G2/M phase arrest)

Several kaurane diterpenoids have been observed to induce cell cycle arrest, a key mechanism for halting cancer cell proliferation. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) has been shown to induce cell cycle arrest specifically in the G2/M phase in nasopharyngeal carcinoma cells nih.govnih.gov. Other related compounds, such as derivatives 12 and 13, have also demonstrated cytostatic activity by inducing selective G2/M phase arrest in cancer cell lines mdpi.comresearchgate.net. Similarly, mesonol A has been reported to cause cell cycle arrest at the G2/M phase nih.gov. In some instances, compounds like ent-15-oxo-kaur-16-en-19-oic acid have been found to induce arrest in the G1 phase researchgate.net.

Structure Activity Relationship Sar Studies and Rational Design of Kaur 16 En 15 Ol Derivatives

Influence of Hydroxylation Patterns on Biological Efficacy (e.g., C-7, C-14, C-16, C-17 positions)

The position and orientation of hydroxyl groups on the kaurane (B74193) skeleton can significantly modulate the biological activity of Kaur-16-en-15-ol derivatives. While specific SAR data for this compound is limited, studies on related kaurane diterpenoids provide valuable insights into how hydroxylation at various positions can affect cytotoxicity and other biological effects.

Hydroxylation at the C-16 and C-17 positions, for instance, has been explored through microbial transformation of ent-kaur-16-en-19-ol. The fungus Cephalosporium aphidicola has been shown to hydroxylate this substrate to produce ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. researchgate.net This demonstrates that the exocyclic double bond is susceptible to hydroxylation, and these hydroxylated derivatives can be generated for biological evaluation. While the specific impact of these hydroxylations on the cytotoxicity of a C-15 alcohol derivative is not detailed, it is plausible that the introduction of polar hydroxyl groups at these positions could alter the molecule's interaction with biological targets and affect its pharmacokinetic properties.

The following table summarizes the observed effects of hydroxylation on related kaurane diterpenoids, which can be extrapolated to hypothesize the potential impact on this compound.

| Position of Hydroxylation | Compound Example | Observed Biological Effect | Reference |

| C-16, C-17 | ent-kauran-16β,17,19-triol | Allelopathic activity | researchgate.net |

| C-7, C-14 | 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | Cytotoxicity against various cancer cell lines | nih.gov |

It is important to note that the interplay between different functional groups and their positions makes it challenging to predict the exact effect of hydroxylation without empirical data on this compound itself.

Significance of Olefinic and Carbonyl Functionalities

The presence of an exocyclic methylene (B1212753) group at C-16/C-17 and a carbonyl group at C-15 are considered critical pharmacophores for the biological activity of many kaurane diterpenoids. The α,β-unsaturated ketone moiety, formed by the conjugation of the C-16/C-17 double bond with a C-15 carbonyl group, is often implicated in the cytotoxic effects of these compounds. nih.gov

For the related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, the 15-oxo and 16-en moieties were found to be indispensable for its anti-melanogenesis activity. researchgate.net This highlights the crucial role of the enone system in mediating specific biological responses. The electrophilic nature of the β-carbon of the enone system makes it susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins, leading to covalent adduct formation and subsequent modulation of protein function. This mechanism is believed to contribute to the cytotoxic and other biological activities of these compounds.

In the case of this compound, the presence of a hydroxyl group at C-15 instead of a carbonyl group would disrupt this conjugated enone system. This would likely lead to a significant reduction in biological activity, particularly cytotoxicity, that is dependent on the reactivity of the α,β-unsaturated ketone. However, the olefinic bond at C-16/C-17 might still contribute to activity through other mechanisms, such as hydrophobic interactions with target proteins.

The following table contrasts the functional groups and their potential impact on bioactivity.

| Functional Group | Moiety in this compound | Moiety in Kaur-16-en-15-one | Implication for Bioactivity |

| C-15 | Hydroxyl (-OH) | Carbonyl (C=O) | Absence of an α,β-unsaturated ketone in the alcohol may lead to reduced cytotoxicity compared to the ketone. |

| C-16/C-17 | Olefinic (C=CH₂) | Olefinic (C=CH₂) | The exocyclic methylene is a common feature in bioactive kauranes and likely contributes to activity in both compounds. |

Stereochemical Determinants of Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.govresearchgate.net The spatial arrangement of atoms and functional groups determines how a molecule interacts with its biological target. For kaurane diterpenoids, the stereochemistry at various chiral centers, including those in the tetracyclic core and any substituted positions, can profoundly influence their pharmacological effects.

For instance, in a study of ent-kaurane diterpenoids from Isodon excisoides, the relative configuration of the C-20 chiral carbon was found to affect the cytotoxic effect on some tumor cell lines, with the β-configuration enhancing their cytotoxic activity. nih.gov This demonstrates that subtle changes in stereochemistry can lead to significant differences in biological outcomes.

The IUPAC nomenclature for kaurane diterpenes often uses the prefix "ent-" to denote the enantiomeric series, which has a different absolute configuration at key stereocenters (C-5, C-9, and C-10) compared to the normal kaurane series. nih.gov This distinction is crucial as compounds from the ent-kaurane series often exhibit distinct biological activities from their normal kaurane counterparts.

Rational Design of Bioactive Analogs Based on SAR Data

The insights gained from SAR studies provide a foundation for the rational design of novel this compound analogs with improved biological activity, selectivity, and pharmacokinetic properties. The goal of rational design is to systematically modify the lead compound's structure to enhance its desired therapeutic effects while minimizing off-target interactions.

Based on the general SAR principles for kaurane diterpenoids, several strategies could be employed for the rational design of this compound analogs:

Modification of the C-15 Hydroxyl Group: Conversion of the C-15 hydroxyl group to a carbonyl group to introduce an α,β-unsaturated ketone moiety could be a primary strategy to enhance cytotoxicity. Further modifications of the resulting ketone could also be explored.

Introduction of Hydroxyl Groups: Based on the observation that hydroxylation at certain positions can enhance bioactivity, the targeted introduction of hydroxyl groups at positions such as C-7 and C-14 could be investigated. The stereochemistry of these new hydroxyl groups would be a critical consideration.

Functionalization of the C-16/C-17 Olefin: The exocyclic double bond could be a target for various chemical modifications, such as epoxidation or the addition of different functional groups, to explore how these changes affect bioactivity.

Stereoselective Synthesis: The synthesis of different stereoisomers of this compound and its derivatives would be essential to determine the optimal stereochemistry for a given biological activity.

The following table outlines potential design strategies and their rationale.

| Design Strategy | Rationale | Potential Outcome |

| Oxidation of C-15 alcohol to a ketone | Introduce an α,β-unsaturated ketone moiety | Enhanced cytotoxicity |

| Introduction of hydroxyl groups at C-7 and C-14 | Mimic the substitution patterns of other bioactive kauranes | Potentially increased bioactivity and altered selectivity |

| Epoxidation of the C-16/C-17 double bond | Modify the electronics and sterics of the D-ring | Altered interaction with biological targets |

| Synthesis of different stereoisomers | Investigate the impact of stereochemistry on bioactivity | Identification of the most potent and selective isomer |

Ultimately, the successful rational design of bioactive this compound analogs would require a multidisciplinary approach involving synthetic chemistry, computational modeling, and extensive biological evaluation to validate the design hypotheses and identify promising new therapeutic agents.

Emerging Research Directions and Future Perspectives for Kaur 16 En 15 Ol

Integration of Omics Technologies in Kaurane (B74193) Research

Omics technologies, including genomics, transcriptomics, and metabolomics, are revolutionizing our understanding of natural product biosynthesis. For kaurane diterpenoids, these approaches are instrumental in deciphering the complex enzymatic pathways involved in their formation within plants mdpi.comfrontiersin.orgresearchgate.net. Transcriptomic analysis, for instance, can identify and characterize genes encoding key enzymes such as diterpene synthases (DTSs) and oxidases responsible for constructing the intricate kaurane skeleton and its subsequent modifications researchgate.netnih.govfrontiersin.org. By analyzing gene expression patterns in correlation with metabolite accumulation, researchers can pinpoint crucial enzymes and regulatory elements in the biosynthetic routes. This knowledge is foundational for metabolic engineering efforts aimed at producing kauranes in heterologous systems. For Kaur-16-en-15-ol, omics data can illuminate its specific biosynthetic origins, identify bottlenecks in production, and reveal potential enzymatic pathways for its modification or enhanced synthesis.

Advanced Computational Chemistry and Chemoinformatics in Diterpenoid Studies

Computational chemistry and chemoinformatics play a pivotal role in accelerating the discovery and optimization of kaurane diterpenoids. These methods provide powerful tools for predicting molecular properties, interactions, and biological activities without the need for extensive experimental synthesis.

Molecular Docking and Dynamics: These techniques are widely employed to predict the binding affinity and mode of kaurane diterpenoids with various biological targets, such as enzymes and receptors. Studies have demonstrated the efficacy of molecular docking in identifying kauranes as inhibitors for enzymes like Leishmania PTR1 mdpi.com, DHFR-TS nih.gov, PTP1B nih.gov, and MAO-B plos.org, as well as viral proteins like SARS-CoV-2 3CLpro japsonline.com. Molecular dynamics simulations complement docking by providing insights into the stability and dynamic behavior of these interactions over time, offering a more comprehensive understanding of the binding mechanisms mdpi.comnih.govnih.govplos.orgresearchgate.netresearchgate.net.

Density Functional Theory (DFT): DFT calculations are used to investigate molecular structures, electronic properties, and reaction mechanisms. They can predict properties such as C-H bond dissociation enthalpies (BDEs), which are relevant for understanding antioxidant potential, and are used for geometry optimization and spectral analysis researchgate.netresearchgate.netresearchgate.netwindows.netacs.org. DFT calculations have also been instrumental in determining the absolute configuration of complex diterpenoids acs.org.

Chemoinformatics: Methods such as virtual screening (VS) and machine learning models are utilized to rapidly screen large libraries of compounds, including kauranes, to identify potential drug candidates based on their structural similarity to known active molecules or predicted biological activities mdpi.com.

These computational approaches are essential for guiding experimental research, prioritizing compounds for synthesis or biological testing, and elucidating structure-activity relationships for kaurane diterpenoids like this compound.

Table 1: Computational Chemistry Applications in Kaurane Research

| Compound Class/Example | Computational Method | Target/Property Studied | Key Findings / Metrics | Source Citation |

| Kauranes | Molecular Docking | Leishmania PTR1 | Binding free energy: -132.7 to -138.3 kJ/mol | mdpi.com |

| Kauranes | Molecular Dynamics | Leishmania PTR1 | Good stability in binding pocket | mdpi.com |

| Kauranes | DFT | C-H bond dissociation enthalpies (BDEs) | BDEs range from 83.8 to 90.9 kcal/mol (M05-2X/6-31+G(d)) | researchgate.net, researchgate.net |

| Kauranes | Molecular Docking | PTP1B | Binding energies: -5.3 to -6.1 kcal/mol | nih.gov |

| Kauranes | Molecular Dynamics | PTP1B | Stabilizes open form, tighter binding | nih.gov |

| Kauranes | Molecular Docking | SARS-CoV-2 Proteins (3CLpro, N, M) | Higher binding affinity than remdesivir/favipiravir | japsonline.com |

| Kauranes | DFT | Geometry Optimization, HOMO-LUMO | Calculated using B3LYP/6-311G(2d, p) | researchgate.net |

| Kauranes | Molecular Dynamics | Stability in solvents | Analyzed interactions with water, methanol (B129727), chloroform | researchgate.net |

| Xylopic acid | Molecular Docking | MAO-B | Good binding energy | plos.org |

| Xylopic acid | Molecular Dynamics | MAO-B | Stability throughout 100 ns simulation | plos.org |

| Structure 302/302a | Molecular Docking | Leishmania DHFR-TS | MolDock scores: -76.53 to -81.43 kJ/mol | nih.gov |

Harnessing Synthetic Biology for Engineered Biosynthesis and Enhanced Production

Synthetic biology offers a powerful approach to overcome the limitations of natural product extraction, such as low yields and supply chain variability, by engineering microbial hosts for efficient production.

Microbial Cell Factories: Organisms like Escherichia coli and yeasts are favored for metabolic engineering due to their well-understood genetics and rapid growth jmb.or.krbeilstein-journals.orgnih.gov. Researchers construct artificial biosynthetic pathways by introducing genes encoding key enzymes for kaurane production.

Pathway Optimization: Strategies include expressing diterpene synthases (DTSs) and optimizing the supply of isoprenoid precursors (IPP and DMAPP) beilstein-journals.orgnih.gov. This can involve engineering native pathways or introducing heterologous enzymes. For example, the production of ent-kaurene (B36324) in E. coli has been significantly enhanced by optimizing precursor pathways and expressing specific plant enzymes nih.gov.

Production Yields: Significant advancements have been made, with engineered E. coli strains achieving titers of hundreds of milligrams per liter for kaurane skeletons like ent-kaurene beilstein-journals.orgnih.gov and even over a gram per liter for intermediates like steviol (B1681142) nih.gov. These achievements highlight the potential for scalable, sustainable production of kaurane diterpenoids, including potentially this compound, through biotechnological means.

Table 2: Synthetic Biology Approaches for Kaurane Production

| Engineered Host | Pathway Strategy | Compound Produced | Titer (mg/L) | Yield (mg/g DCW) | Relevant Enzymes/ Pathways | Source Citation |

| E. coli | Truncated artificial pathways | Ent-kaurene | 113 ± 7 | N/A | IPP/DMAPP supply | beilstein-journals.org |

| E. coli | Truncated artificial pathways | Terpentetriene | 66 ± 4 | N/A | IPP/DMAPP supply | beilstein-journals.org |

| E. coli | Modular metabolic engineering | Various Diterpenes | Up to 15 | N/A | DTS promiscuity | iastate.edu |

| E. coli | De novo production platform | Steviol | 1070 | N/A | Modified CYP450s, Cyt b5 | nih.gov |

| E. coli | De novo production platform | Oxidized Kaurene derivatives | 20-600 | N/A | Oxidases, Cyt b5 | nih.gov |

| E. coli | Metabolic engineering | Ent-kaurene | 578 | 143.5 | S. rebaudiana CPPS/KS, E. coli DXS, IspA, IDI | nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

Kaurane diterpenoids exhibit a broad spectrum of biological activities, and ongoing research is focused on elucidating their precise molecular targets and mechanisms of action. This knowledge is crucial for drug discovery and development.

Anticancer Mechanisms: Many kauranes exhibit potent anticancer effects by inducing apoptosis through modulation of key proteins like BCL-2, BAX, PARP, cytochrome c, and caspases mdpi.comnih.govnih.govresearchgate.net. They can also trigger cell cycle arrest by influencing regulators such as cyclin D1, c-Myc, p21, p53, and CDKs nih.govnih.govresearchgate.net. Furthermore, kauranes have been shown to inhibit metastasis by targeting proteins like MMP-2, MMP-9, VEGF, and VEGFR, and to modulate autophagy pathways nih.govnih.govresearchgate.net. Specific compounds have been noted to activate signaling pathways like ERK1/2, influencing cell proliferation, migration, and invasion spandidos-publications.com.

Enzymatic Inhibition: Kauranes serve as inhibitors for a variety of critical enzymes. They are known to inhibit enzymes involved in parasitic survival, such as Leishmania DHFR-TS and PTR1 nih.gov, and Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) nih.gov. Additionally, they show inhibitory activity against enzymes relevant to metabolic disorders, like PTP1B nih.gov, and neurodegenerative diseases, such as MAO-B plos.org, as well as enzymes involved in carbohydrate metabolism like α-amylase and α-glucosidase researchgate.net.

Other Bioactivities: Kauranes also possess anti-inflammatory properties, often mediated through the inhibition of NF-κB mdpi.comnih.gov. Other reported activities include immunomodulatory effects mdpi.com, antibacterial action against Gram-positive bacteria mdpi.comwikipedia.org, antiparasitic effects against T. cruzi and L. amazonensis wikipedia.org, potential antiviral activity against SARS-CoV-2 japsonline.com, and uterine relaxant effects via calcium channel modulation wikipedia.org.

Understanding these diverse mechanisms provides a roadmap for identifying specific biological roles and therapeutic applications for this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the established spectroscopic methods for characterizing Kaur-16-en-15-ol, and how can researchers validate their findings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify functional groups and carbon frameworks. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For structural elucidation, compare experimental NMR shifts with computational predictions (e.g., density functional theory, DFT) or published data from peer-reviewed studies .

- Validation : Replicate experiments using standardized protocols (e.g., solvent purity, calibration standards) and reference control compounds with similar structures. Document deviations in spectral data and reconcile them through iterative refinement of experimental conditions .

Q. How can researchers design a preliminary bioactivity screening protocol for this compound?

- Methodological Answer :

- Objective : Prioritize assays based on hypothesized biological targets (e.g., antimicrobial, anti-inflammatory).

- Experimental Setup : Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) with positive and negative controls.

- Data Interpretation : Apply dose-response curves and statistical tools (e.g., IC₅₀ calculations) to quantify efficacy. Cross-reference results with structurally analogous diterpenes to identify structure-activity relationships (SARs) .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

- Methodological Answer : Follow stereoselective synthetic routes (e.g., cyclization of geranylgeranyl pyrophosphate analogs) and optimize reaction conditions (temperature, catalysts) using kinetic studies. Purify intermediates via column chromatography and validate purity (>95%) using HPLC or GC-MS. Document all steps to ensure reproducibility, adhering to the Beilstein Journal’s guidelines for experimental reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of published data, categorizing results by assay type, concentration ranges, and biological models. Identify confounding variables (e.g., solvent effects, cell line variability).

- Experimental Reconciliation : Replicate conflicting studies under standardized conditions. Use orthogonal assays (e.g., in vivo models vs. in vitro) to validate findings. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., kinases, GPCRs). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability.

- Data Integration : Combine computational results with experimental SAR data to refine predictive models. Cross-check with quantum mechanical calculations (e.g., electrostatic potential maps) to identify key intermolecular interactions .

Q. How should researchers design a multi-omics study to explore the metabolic fate of this compound?

- Methodological Answer :

- Experimental Design : Use LC-MS/MS for metabolomic profiling of treated cell lines or model organisms. Pair with transcriptomic data (RNA-seq) to identify upregulated/downregulated pathways.

- Data Analysis : Apply bioinformatics tools (e.g., KEGG pathway enrichment) to link metabolite changes to biological processes. Validate hypotheses via CRISPR-Cas9 knockout of candidate genes .

Methodological Frameworks for Data Management

Q. What criteria should guide the selection of primary vs. secondary data sources in this compound research?

- Methodological Answer :

- Primary Data : Generate original experimental results (e.g., NMR spectra, bioassay data) with rigorous quality control (e.g., triplicate measurements).

- Secondary Data : Use peer-reviewed literature for benchmarking. Critically assess data quality using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose). Avoid non-indexed databases (e.g., ) due to reliability concerns .

Q. How can researchers ensure reproducibility in synthetic and analytical workflows for this compound?

- Methodological Answer :

- Documentation : Adhere to the Beilstein Journal’s guidelines for experimental detail, including solvent grades, instrument settings, and raw data archiving.

- Collaborative Validation : Share protocols via platforms like Protocols.io and invite independent replication. Use version control software (e.g., Git) to track methodological iterations .

Tables: Key Data Comparison

| Parameter | Reported Range | Recommended Validation Method |

|---|---|---|

| Melting Point | 120–125°C | Differential Scanning Calorimetry (DSC) |

| logP (Octanol-Water) | 3.2–3.8 | HPLC Retention Time Correlation |

| IC₅₀ (Anti-inflammatory) | 10–50 µM | Dose-Response in RAW 264.7 Macrophages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.